molecular formula C24H20N2O5S B11290007 N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B11290007
M. Wt: 448.5 g/mol
InChI Key: CRCONDHYBDJTEW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a 4-hydroxy-2-oxo moiety, a phenylsulfonyl group at position 3, and a 4-ethylphenyl carboxamide at position 5.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C24H20N2O5S/c1-2-15-8-11-17(12-9-15)25-23(28)16-10-13-19-20(14-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

CRCONDHYBDJTEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the coupling of the resulting intermediate with 4-ethylphenylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted quinolines.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinoline core, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Functional Implications Reference
Target Compound 4-hydroxy-2-oxo, 3-(phenylsulfonyl), 7-(4-ethylphenyl carboxamide) Enhanced H-bonding (hydroxy/oxo), moderate lipophilicity (ethylphenyl), sulfonamide interactions
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 4-thioxo, 3-carboxamide (adamantyl/pentyl) Increased lipophilicity (adamantyl), potential for thiol-mediated interactions
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-...carboxylate (7f) 4-oxo, 3-carboxylate, chloro/fluoro substituents Ester group reduces polarity; halogen atoms may enhance binding affinity
N-(4-methoxyphenyl)-4-acetoxy-1,2-dihydro-1-methyl-2-oxoquinoline-3-carboxamide 4-acetoxy, 3-carboxamide (methoxyphenyl) Acetoxy group may reduce metabolic stability compared to hydroxy

Key Observations :

Substituent Effects :

  • The 4-hydroxy group in the target compound contrasts with 4-thioxo (Compound 47) and 4-acetoxy (). Hydroxy groups typically improve aqueous solubility compared to thioxo (more lipophilic) or acetoxy (prone to hydrolysis) groups .
  • The phenylsulfonyl group at position 3 is shared with Compound 7f, suggesting shared sulfonamide-mediated mechanisms, such as targeting carbonic anhydrases or proteases .

Carboxamide Variations :

  • The 4-ethylphenyl carboxamide in the target compound balances steric bulk and lipophilicity. In contrast, adamantyl (Compound 47) and methoxyphenyl () substituents introduce greater bulk or polarity, which may affect membrane permeability or metabolic stability .

Synthetic Routes :

  • Analogous compounds (e.g., ) are synthesized via cycloaddition and carboxamide coupling. The target compound likely follows similar pathways, with sulfonylation at position 3 being a critical step .

Research Findings and Implications

The ethylphenyl group provides moderate lipophilicity (logP ~3–4 estimated), intermediate between adamantyl (logP >5) and methoxyphenyl (logP ~2.5) analogs .

Sulfonamide groups are common in drugs targeting dihydropteroate synthase (e.g., sulfa drugs) . The absence of halogens (cf. 7f’s chloro/fluoro) may reduce off-target interactions but also limit binding affinity in halogen-sensitive targets .

Synthetic Challenges :

  • Introducing the phenylsulfonyl group requires precise sulfonylation conditions, as seen in ’s methods for triazole derivatives. Purification via column chromatography (e.g., silica gel with benzene-ether eluent) is likely necessary .

Biological Activity

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound belonging to the quinoline derivatives class. Its unique structure, which includes a quinoline core and various substituents, contributes to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula: C24H20N2O5S
  • Molecular Weight: 448.49 g/mol

The compound features a quinoline backbone with functional groups that enhance its biological activity. The presence of a carboxamide group and a sulfonyl moiety is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps, including:

  • Quinoline Derivative Formation: Utilizing various organic reagents under controlled conditions.
  • Sulfonylation: Typically involves sulfuric acid as a reagent.
  • Amide Formation: Achieved through coupling reactions with amine derivatives.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. The mechanism often involves the inhibition of specific kinases and enzymes critical for cancer cell proliferation and survival. For instance:

  • Inhibition of Kinases: Similar compounds have shown efficacy in inhibiting kinases involved in cell signaling pathways crucial for tumor growth.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

  • Antibacterial Activity: Preliminary studies suggest moderate antibacterial effects against various bacterial strains, which may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or function .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes such as DNA topoisomerases and kinases, leading to disrupted cellular processes in both cancerous and bacterial cells .

Case Studies

Several studies have documented the biological activity of related quinoline derivatives:

StudyFocusFindings
Sechi et al. (2022)AntibacterialReported moderate antibacterial activity against opportunistic infections in HIV patients .
Research on HIV Integrase InhibitorsAntiviralDemonstrated potential for inhibiting HIV replication through structural modifications of quinoline derivatives .

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